

Fura Red: A Technical Guide to its Fluorescence Response to Calcium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Fura Red**, a ratiometric, visible light-excitable fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]_i). We will delve into the core principles of its fluorescence change upon calcium binding, present key quantitative data, provide detailed experimental methodologies, and illustrate relevant biological and experimental workflows.

Core Principles of Fura Red Calcium Indication

Fura Red is a fluorescent chelator based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure, which gives it a high selectivity for Ca²⁺ over other divalent cations like Mg²⁺. Unlike many calcium indicators that exhibit an increase in fluorescence upon binding calcium, **Fura Red**'s fluorescence intensity decreases when excited at approximately 488 nm as intracellular calcium concentration rises.[1][2]

The key advantage of **Fura Red** lies in its ratiometric nature. When bound to Ca²⁺, its peak excitation wavelength shifts to a shorter wavelength. This spectral shift allows for the measurement of fluorescence at two different excitation wavelengths. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of [Ca²⁺]_i that is largely independent of confounding variables such as dye concentration, cell path length, and photobleaching.[1][3]



Common excitation wavelength pairs for ratiometric measurements include 420 nm / 480 nm and 457 nm / 488 nm.[1][3] For flow cytometry applications, excitation using violet (406 nm) and green (532 nm) lasers has also been successfully employed.[4] The emission maximum remains relatively constant at around 640-660 nm.[5][6]

Quantitative Data Presentation

The following tables summarize the key spectral and binding properties of **Fura Red**. It is important to note that while spectral characteristics are well-documented, precise photophysical parameters such as molar extinction coefficient and quantum yield are not as consistently reported in literature as they are for other dyes like Fura-2.

Table 1: Spectral Properties of Fura Red



State	Excitation Max (λ_ex)	Emission Max (λ_em)	Description
Ca ²⁺ -Free	~471 nm	~652 nm	Fluorescence is highest in the calcium-free state when excited near this wavelength.
Ca ²⁺ -Bound	~435 nm	~639 nm	Binding to calcium shifts the excitation maximum to a shorter wavelength.[7]
Ratiometric Excitations	420 nm / 480 nm	~660 nm	A common pair for fluorescence microscopy.[3]
406 nm / 532 nm	~660 nm	A pair used for flow cytometry applications.[4]	
Common Excitation	488 nm	~660 nm	Widely used single wavelength for non-ratiometric observation, where fluorescence decreases with Ca ²⁺ . [1][2]

Table 2: Calcium Binding Properties of Fura Red



Parameter	Value (in vitro)	Value (in situ)	Notes
Dissociation Constant (K_d)	~400 nM	1.1 - 1.6 μΜ	The K_d is a measure of binding affinity. The in situ value can be significantly higher due to interactions with the cytoplasmic environment, as observed in frog skeletal muscle fibers. [8][9]
Mean Reaction Volume ($\Delta_d ar{V}$)	-21.3 mL/mol	-	This value relates to the change in volume upon dissociation of Ca ²⁺ from the dye, which is relevant for high-pressure microscopy studies.

Note: Data on Molar Extinction Coefficient (ϵ), Quantum Yield (Φ), and Fluorescence Lifetime (τ) for **Fura Red** are not consistently available in the reviewed literature.

Experimental Protocols

Accurate measurement of [Ca²+]_i using **Fura Red** requires careful attention to dye loading, imaging, and calibration procedures. The following are representative protocols for fluorescence microscopy and flow cytometry.

Protocol for Ratiometric Calcium Imaging in Adherent Cells

This protocol is adapted from standard methods for acetoxymethyl (AM) ester dyes.

Materials:

• Fura Red, AM (cell-permeant form)



- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic[™] F-127
- HEPES-buffered saline solution (HBSS) or other physiological buffer (phenol red-free)
- Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)
- Ionomycin (calcium ionophore)
- EGTA (calcium chelator)
- High calcium and zero calcium calibration buffers

Procedure:

- Reagent Preparation:
 - Prepare a 1-5 mM stock solution of Fura Red, AM in anhydrous DMSO. Vortex to dissolve. Store desiccated at -20°C.
 - Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.
 - Prepare a working dye loading buffer. Dilute the Fura Red, AM stock solution into physiological buffer to a final concentration of 1-5 μM. To aid in solubilization, pre-mix the Fura Red, AM aliquot with an equal volume of the 20% Pluronic F-127 stock solution before final dilution.
 - If using, add probenecid to the final loading buffer (typically 1-2.5 mM).
- Cell Loading:
 - Grow adherent cells on coverslips to the desired confluency.
 - Remove the culture medium and wash the cells once with the physiological buffer.
 - Add the Fura Red loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell



type.

- After incubation, wash the cells two to three times with fresh physiological buffer to remove extracellular dye.
- Incubate the cells for a further 30 minutes at room temperature to allow for complete deesterification of the AM ester by intracellular esterases.

Imaging:

- Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
- Excite the cells alternately at ~420 nm and ~480 nm, and collect the emitted fluorescence at >620 nm.
- Acquire a baseline fluorescence ratio before applying a stimulus.
- Add the agonist or stimulus of interest and record the change in the fluorescence ratio over time.
- In Situ Calibration (to convert ratio to [Ca²⁺]):
 - At the end of the experiment, determine the minimum ratio (R_{min}) by perfusing the cells with a zero-calcium buffer containing EGTA (e.g., 5-10 mM) and a low dose of a calcium ionophore like ionomycin (e.g., 1-5 μM) to deplete intracellular calcium.
 - Determine the maximum ratio (R_{max}) by perfusing with a high-calcium buffer (e.g., 1-10 mM Ca²⁺) containing the same concentration of ionomycin to saturate the dye with calcium.
 - o Calculate the intracellular calcium concentration using the Grynkiewicz equation: **[Ca²+] = $K_d * [(R R_{min}) / (R_{max} R)] * (F_free at <math>\lambda_2 / F_bound at \lambda_2) ** Where R is the experimental ratio, <math>K_d$ is the dissociation constant, and (F_free at $\lambda_2 / F_bound at \lambda_2$) is the ratio of fluorescence intensities at the second excitation wavelength for calcium-free and calcium-bound dye.



Protocol for Calcium Flux by Flow Cytometry

This protocol is ideal for measuring responses in cell suspensions and heterogeneous populations.

Materials:

Same as for microscopy, but cells will be in suspension.

Procedure:

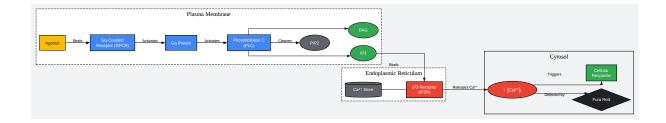
- Cell Preparation & Loading:
 - Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in a physiological buffer.
 - Add Fura Red, AM to a final concentration of 1-5 μM (pre-mixed with Pluronic F-127 as described above).
 - Incubate for 30 minutes at 37°C, protected from light.
 - Wash the cells once by centrifugation and resuspend in fresh buffer to remove excess dye.
 - Allow cells to de-esterify for at least 30 minutes at room temperature.
- Flow Cytometry Analysis:
 - Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.
 - Set up the flow cytometer to excite with violet (~405 nm) and blue/green (~488-532 nm)
 lasers and to collect emission in a red channel (~660/20 nm bandpass filter).
 - Acquire a baseline signal for 20-30 seconds to establish the resting state ratio.
 - Briefly remove the sample tube, add the stimulus (e.g., GPCR agonist, ionomycin), and immediately re-acquire the sample, recording continuously for several minutes.



 Analyze the data using kinetics software to plot the ratio of fluorescence intensity from the two excitation lasers over time.

Mandatory Visualizations Signaling Pathway: GPCR-Mediated Calcium Release

The diagram below illustrates a canonical Gq-coupled G-protein-coupled receptor (GPCR) signaling pathway, a common application for **Fura Red**. Activation of this pathway leads to an increase in intracellular calcium, which is detected by the indicator.



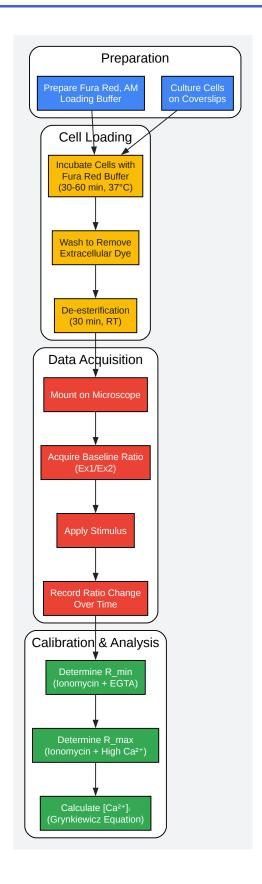
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Caption: GPCR signaling cascade leading to intracellular calcium release measured by **Fura Red**.

Experimental Workflow: Ratiometric Imaging

The following diagram outlines the logical flow of a typical ratiometric calcium imaging experiment using **Fura Red**.





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